Cyclohexene-1,3-dicarboxylic acid
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Overview
Description
Cyclohex-1-ene-1,3-dicarboxylic acid is an organic compound with the molecular formula C8H10O4. It is a derivative of cyclohexene, featuring two carboxylic acid groups attached to the first and third carbon atoms of the cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohex-1-ene-1,3-dicarboxylic acid can be synthesized through several methods. One common approach is the Diels-Alder reaction, where 1,3-butadiene reacts with maleic anhydride to form cyclohexene-cis-1,2-dicarboxylic anhydride, which can then be hydrolyzed to produce cyclohex-1-ene-1,3-dicarboxylic acid . The reaction typically involves heating the reactants in a solvent such as xylene under reflux conditions.
Industrial Production Methods
Industrial production of cyclohex-1-ene-1,3-dicarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-1-ene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, forming cyclohexane derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as alcohols, amines, and acid chlorides are used under acidic or basic conditions to form various derivatives.
Major Products Formed
Oxidation: Cyclohexane-1,3-dicarboxylic acid.
Reduction: Cyclohexane-1,3-dicarboxylic acid derivatives.
Substitution: Esters, amides, and other functionalized cyclohexane derivatives.
Scientific Research Applications
Cyclohex-1-ene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and metal-organic frameworks.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of cyclohex-1-ene-1,3-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can influence the compound’s reactivity and its role in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-1-ene-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups on the first and second carbon atoms.
Cyclohexane-1,3-dicarboxylic acid: Lacks the double bond in the cyclohexene ring.
Cyclohex-1-ene-1-carboxylic acid: Contains only one carboxylic acid group.
Uniqueness
Cyclohex-1-ene-1,3-dicarboxylic acid is unique due to the positioning of its carboxylic acid groups and the presence of a double bond in the cyclohexene ring. This structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
109940-58-1 |
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Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
cyclohexene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H10O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h4-5H,1-3H2,(H,9,10)(H,11,12) |
InChI Key |
FCTPXMGHGVCNMD-UHFFFAOYSA-N |
SMILES |
C1CC(C=C(C1)C(=O)O)C(=O)O |
Canonical SMILES |
C1CC(C=C(C1)C(=O)O)C(=O)O |
Synonyms |
1-Cyclohexene-1,3-dicarboxylic acid (6CI,9CI) |
Origin of Product |
United States |
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